Product packaging for Diallylcarbamyl chloride(Cat. No.:CAS No. 25761-72-2)

Diallylcarbamyl chloride

Cat. No.: B1587701
CAS No.: 25761-72-2
M. Wt: 159.61 g/mol
InChI Key: MGQPJLWKFQNTOZ-UHFFFAOYSA-N
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Description

Diallylcarbamyl chloride is a valuable carbamoyl chloride reagent used primarily in organic synthesis and medicinal chemistry research. Carbamoyl chlorides, in general, are pivotal intermediates for introducing the carbamoyl functional group into target molecules. They are commonly employed in nucleophilic substitution reactions with amines to produce substituted urea derivatives, and with alcohols or phenols to form carbamate esters (urethanes) . These reactions are fundamental in the development of various chemical entities. The distinctive feature of this compound is its two allyl substituents on the nitrogen atom. These allyl groups can offer additional reactivity, such as in Claisen rearrangements or serving as protective groups that can be later removed. This makes the reagent a versatile building block for constructing more complex molecular architectures. Researchers utilize this compound and its analogs in the synthesis of compounds with potential pharmacological activity, including herbicides, fungicides, and other bioactive molecules . As a carbamoyl chloride, it is moisture-sensitive and hydrolyzes upon contact with water to form an amine and carbon dioxide . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClNO B1587701 Diallylcarbamyl chloride CAS No. 25761-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(prop-2-enyl)carbamoyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPJLWKFQNTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392574
Record name Diallylcarbamyl chloride
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Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25761-72-2
Record name N,N-Di-2-propen-1-ylcarbamic chloride
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Record name Diallylcarbamyl chloride
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Record name Diallylcarbamyl chloride
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Advanced Synthetic Methodologies for Diallylcarbamyl Chloride

Elucidating Synthesis Pathways for Diallylcarbamyl Chloride

The synthesis of this compound traditionally involves the reaction of a secondary amine with a carbonylating agent. cdnsciencepub.com Modern synthetic strategies focus on optimizing this process for higher efficiency and purity.

Precursor Selection and Optimization Strategies

The primary precursors for the synthesis of this compound are diallylamine (B93489) and a phosgene (B1210022) equivalent. google.com.na Phosgene itself is highly toxic, prompting the development of safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene. chemicalbook.com Diphosgene, a liquid, serves as a more manageable source of phosgene for laboratory-scale preparations. chemicalbook.com

Optimization strategies often involve the careful selection of reagents and the use of advanced analytical techniques to monitor reaction progress and product purity. nih.gov For instance, the purity of the final product, typically around 95% or 97%, is a key consideration. sigmaaldrich.com

PropertyValueReference
Molecular Formula C7H10ClNO sigmaaldrich.com
Molecular Weight 159.61 g/mol sigmaaldrich.com
Boiling Point 214-220 °C (lit.) sigmaaldrich.com
Density 1.069 g/mL at 25 °C (lit.) sigmaaldrich.com
Refractive Index n20/D 1.48 (lit.) sigmaaldrich.com

Reaction Conditions and Parameter Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. sigmaaldrich.comnih.govucla.edu Key parameters include temperature, solvent, and the presence of catalysts or additives.

The reaction between a secondary amine and phosgene typically occurs at low to moderate temperatures, ranging from approximately 10 to 50°C. google.com A significant challenge in this process is the formation of hydrogen chloride (HCl) as a byproduct, which can react with the unreacted secondary amine to form a hydrochloride salt, thereby reducing the yield. google.com To mitigate this, a tertiary amine, such as triethylamine (B128534), can be added to the reaction mixture to act as an acid scavenger. google.comprepchem.com

The choice of solvent is also critical. While the reaction can be carried out without a solvent if the secondary amine is a liquid at the reaction temperature, inert aprotic organic solvents like tetrahydrofuran (B95107) are commonly used. cdnsciencepub.comgoogle.comprepchem.com The use of machine learning and Bayesian optimization is an emerging strategy for fine-tuning reaction parameters to improve yield and selectivity. nih.govucla.edubeilstein-journals.org

Novel Synthetic Routes and Derivatization Approaches

Research into novel synthetic routes aims to overcome the limitations of traditional methods, particularly the reliance on hazardous reagents like phosgene. scirp.org One innovative approach involves the use of the Vilsmeier-Haack reagent, prepared from non-toxic starting materials like phthaloyl dichloride and DMF, as a precursor for creating acid chlorides. scirp.org

Another novel method for synthesizing sulfonyl chlorides, which shares some chemical principles with carbamoyl (B1232498) chloride synthesis, utilizes hydrogen peroxide and zirconium tetrachloride for the oxidative chlorination of thiols and disulfides. organic-chemistry.org This method is notable for its mild conditions and short reaction times. organic-chemistry.org

This compound itself is a versatile intermediate for derivatization. myskinrecipes.com It readily reacts with various nucleophiles to introduce the diallylcarbamoyl moiety into other molecules. For example, it can be reacted with alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. google.com.nagoogle.com Derivatization with agents like benzoyl chloride can enhance the analyzability of small molecules in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of this compound, with a focus on reducing environmental impact and improving safety. pandawainstitute.comsynthiaonline.comscispace.com

Solvent Elimination and Replacement Strategies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. google.comresearchgate.netresearchgate.netnih.gov In the context of this compound synthesis, strategies include performing reactions under solvent-free conditions or replacing traditional volatile organic solvents with greener alternatives. google.comepa.gov For example, the phosgenation of a secondary amine can be conducted without a solvent if the amine is in a liquid state at the reaction temperature. google.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as environmentally benign reaction media. mdpi.comsemanticscholar.orgresearchgate.net These solvents are often biodegradable, non-toxic, and have low vapor pressure. mdpi.comsemanticscholar.org For instance, a DES composed of choline (B1196258) chloride and urea (B33335) has been used as a catalyst and solvent in the synthesis of N-aryl phthalimide (B116566) derivatives, showcasing a greener alternative to conventional methods. researchgate.net Water, despite the low solubility of many organic compounds, is also being explored as a green solvent for certain reactions. mdpi.com

Catalysis in Environmentally Benign Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in developing environmentally benign synthetic routes. cdnsciencepub.comchemicalbook.comprepchem.combeilstein-journals.orgresearchgate.netresearchgate.net The use of catalysts can lead to milder reaction conditions, higher selectivity, and reduced waste generation.

Lewis acids, such as zinc chloride (ZnCl2), have been shown to effectively catalyze N-acylation reactions of carbamates under solvent-free conditions. researchgate.net Iron(III) chloride has also been used as a catalyst in various organic transformations. researchgate.netnih.gov In the synthesis of this compound derivatives, catalysts can facilitate the reaction and improve yields. For instance, the reaction of diallylcarbamoyl chloride with 3-butylsulphonyl-1,2,4-triazole is carried out in the presence of triethylamine as a base and catalyst. prepchem.com

Recent advancements include the use of photocatalysis and biocatalysis. nih.govnih.govnju.edu.cn For example, a coupled system of metal catalysis (palladium) and whole-cell catalysis has been developed for the synthesis of chiral alcohols from acyl chlorides. nih.gov Furthermore, the use of CO2 as a temporary and traceless protecting group for amines in acylation reactions represents a highly atom-economical and green approach. rsc.org Natural catalysts, such as lemon juice, have also been employed for the synthesis of 1-amidoalkyl-2-naphthols, demonstrating the potential of renewable resources in catalysis. derpharmachemica.com

Catalyst/ReagentApplicationReference
Triethylamine Base and catalyst in the reaction of diallylcarbamoyl chloride with a triazole derivative. prepchem.com
Zinc Chloride (ZnCl2) Lewis acid catalyst for N-acylation of carbamates under solvent-free conditions. researchgate.net
Iron(III) Chloride (FeCl3) Catalyst for various organic reactions, can stabilize carbamoyl chlorides. researchgate.netnih.gov
Palladium Catalysts Used in coupling reactions, for example, to form tertiary benzamides from carbamoyl chlorides. researchgate.netnih.gov
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) Environmentally benign solvent and catalyst for synthesis of derivatives. semanticscholar.orgresearchgate.net
CO2 Green, temporary protecting group for amines in acylation reactions. rsc.org
Lemon Juice Natural, biodegradable catalyst for the synthesis of amidoalkyl naphthols. derpharmachemica.com

Atom Economy and Waste Minimization in this compound Production

The concept of atom economy, a cornerstone of green chemistry, is crucial in assessing the efficiency of a chemical synthesis. acs.org It measures the extent to which atoms from the starting materials are incorporated into the final desired product. acs.orgstudymind.co.uk An ideal reaction would have a 100% atom economy, meaning all reactants' atoms are found in the product, with no byproducts. studymind.co.uk In industrial chemistry, maximizing atom economy is synonymous with minimizing waste, which is not only environmentally responsible but also economically advantageous by reducing costs associated with raw materials, energy, and waste disposal. beeindia.gov.in

Traditional synthesis routes for carbamoyl chlorides often involve the reaction of a secondary amine, such as diallylamine, with phosgene. While effective, this method suffers from poor atom economy due to the formation of a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.

Conventional Synthesis (Illustrative): Diallylamine + Phosgene → this compound + Hydrogen chloride

This reaction generates a significant waste stream (HCl), which requires neutralization and disposal, adding to the process complexity and cost. The E-Factor (Environmental Factor), which is the total mass of waste divided by the mass of the product, for such processes is typically high. semanticscholar.org

Another key strategy is the use of catalytic cycles that avoid stoichiometric reagents. nih.gov Research into catalytic carbonylation reactions, for example, could provide pathways that have a fundamentally higher atom economy.

Below is a comparative table illustrating the principles of atom economy for hypothetical synthetic routes to this compound.

MetricConventional Phosgene RouteGreener Alternative Route (e.g., using a recyclable agent)
Primary Reactants Diallylamine, PhosgeneDiallylamine, Phosgene Alternative (e.g., Dimethyl Carbonate)
Desired Product This compoundThis compound
Primary Byproduct Hydrogen Chloride (HCl)Methanol (potentially recyclable)
Theoretical Atom Economy Lower (due to HCl byproduct)Higher (if byproduct is recycled/reused)
E-Factor (Waste/Product Ratio) HighPotentially Low
Waste Stream Acidic waste requiring neutralizationRecoverable solvent/byproduct

This table is for illustrative purposes based on established chemical principles.

Renewable Feedstock Utilization in this compound Synthesis

The transition from fossil-based feedstocks to renewable resources is a critical goal for sustainable chemical manufacturing. d-nb.infonovomof.com Renewable feedstocks, such as biomass, sugars, and vegetable oils, offer a path to reduce the carbon footprint of chemical products. greenchemistry-toolkit.orgplasticseurope.org For this compound, this involves developing synthetic routes that utilize precursors derived from renewable sources.

The key precursors for this compound are diallylamine and a carbonyl source (like phosgene or its substitutes). The focus of renewable feedstock utilization would be on the synthesis of these precursors.

Renewable Diallylamine: The allyl group can potentially be derived from glycerol, a major byproduct of biodiesel production. Glycerol can be converted to allyl alcohol through various catalytic processes. Subsequently, allyl alcohol can be transformed into allylamine (B125299) and then diallylamine through amination reactions. Lignocellulosic biomass, a complex polymer found in plant cell walls, is another abundant resource that can be broken down into platform chemicals, including potential precursors for amines. greenchemistry-toolkit.orgkit.edu

Renewable Carbonyl Source: Carbon dioxide (CO₂) itself is being explored as a C1 feedstock. d-nb.info While direct carbonylation of amines with CO₂ to form carbamoyl chlorides is challenging, indirect routes where CO₂ is used to produce reagents like dimethyl carbonate (DMC) are viable. d-nb.info This approach, known as Carbon Capture and Utilization (CCU), can contribute to a more circular economy. d-nb.info

The table below outlines potential pathways for synthesizing this compound precursors from renewable feedstocks.

PrecursorConventional SourcePotential Renewable Source & Pathway
Diallylamine Propylene (from fossil fuels)Glycerol (from biodiesel): Glycerol → Allyl Alcohol → Allylamine → Diallylamine
Biomass: Lignocellulose → Syngas/Sugars → Various intermediates → Amines
Carbonyl Source Phosgene (from natural gas/methane)Carbon Dioxide (CO₂): CO₂ + Methanol → Dimethyl Carbonate (DMC)

This table presents potential, conceptual pathways based on current research in green chemistry.

Implementing these pathways requires significant research and development to optimize catalysts and reaction conditions for efficiency and economic viability. novomof.com

Industrial Scale-Up Considerations for this compound Production

Scaling a chemical process from the laboratory to industrial production is a complex undertaking that involves numerous engineering, safety, and economic challenges. ddpsinc.comijprajournal.com The transition from a small-scale flask to a large-scale reactor is not linear, as factors like heat and mass transfer, mixing dynamics, and reaction kinetics change significantly with volume. idbs.com

For the production of this compound, several key factors must be carefully considered during scale-up:

Reaction Energetics (Heat Management): The reaction between an amine and a highly reactive carbonyl source like phosgene is typically exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. idbs.com Inadequate heat removal can lead to temperature spikes, causing side reactions, product degradation, or a dangerous runaway reaction. The industrial setup requires a robust reactor cooling system and potentially a semi-batch or continuous flow process to manage the heat load effectively.

Mass Transfer and Mixing: Ensuring that reactants are intimately mixed is crucial for achieving high conversion and selectivity. In large stirred-tank reactors, achieving uniform mixing can be difficult, leading to localized "hot spots" or areas of high reactant concentration, which can affect yield and purity. The design of the agitator, baffles, and reactant addition points is critical. idbs.com

Materials of Construction: The synthesis of this compound, particularly via the phosgene route, generates corrosive byproducts like HCl. The reactor and downstream equipment must be constructed from materials that can withstand this corrosive environment, such as glass-lined steel or specialized metal alloys. biolink.com

Handling of Hazardous Materials: Phosgene is an extremely toxic gas. An industrial facility must have stringent safety protocols, including dedicated storage, advanced leak detection systems, and emergency scrubbing systems to neutralize any accidental releases. Using less hazardous phosgene alternatives (e.g., triphosgene, which is a solid) can mitigate some of these risks, but they introduce their own handling and reactivity challenges.

Process Control and Automation: To ensure consistent product quality and safe operation, industrial-scale production relies on sophisticated process control systems. ijprajournal.com Key parameters such as temperature, pressure, pH, and reactant flow rates must be continuously monitored and controlled. idbs.com

The following table summarizes the key considerations for scaling up the production of this compound.

ParameterLaboratory ScaleIndustrial Scale ChallengeMitigation Strategy
Heat Transfer High surface-area-to-volume ratio; easy to cool.Low surface-area-to-volume ratio; risk of overheating.Jacketed reactors, internal cooling coils, heat exchangers, continuous flow reactors.
Mixing Efficient and rapid mixing with magnetic stirrers.Potential for poor mixing, localized concentrations.Optimized agitator/impeller design, baffles, controlled addition rates.
Reagent Handling Small quantities handled in a fume hood.Bulk handling of potentially hazardous materials (e.g., phosgene).Closed-loop transfer systems, dedicated storage, advanced safety interlocks, emergency scrubbers.
Corrosion Glassware is generally sufficient.Corrosive byproducts (HCl) can damage standard equipment.Use of corrosion-resistant materials (e.g., glass-lined steel, Hastelloy).
Process Consistency Manual control is common.Maintaining consistent quality across large batches.Implementation of Distributed Control Systems (DCS), in-process monitoring. ijprajournal.comidbs.com

This table highlights common scale-up challenges and standard industrial solutions.

Successful industrial scale-up requires a multidisciplinary team of chemists and chemical engineers to translate a laboratory procedure into a safe, efficient, and economically viable manufacturing process. ijprajournal.comresearchgate.net

Mechanistic Studies of Diallylcarbamyl Chloride Reactivity

Fundamental Reaction Mechanisms Involving the Carbamyl Chloride Moiety

The core reactivity of diallylcarbamyl chloride, like other N,N-disubstituted carbamoyl (B1232498) chlorides, is dominated by reactions at the electrophilic carbonyl carbon. researchgate.net Solvolysis and other substitution reactions typically proceed with the replacement of the chloride ion, which is a good leaving group. nih.govresearchgate.net While many solvolysis reactions of dialkylcarbamoyl chlorides follow an SN1-type mechanism, the addition of strong nucleophiles can introduce a bimolecular component to the reaction pathway. nih.govnih.gov

The most significant reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This transformation generally occurs via a two-stage addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edulibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a transient, sp3-hybridized tetrahedral intermediate. vanderbilt.edulibretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of the chloride ion, the most facile leaving group among carboxylic acid derivatives. vanderbilt.edulibretexts.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives

Reactivity OrderCarboxylic Acid DerivativeGeneral Structure
1 (Most Reactive)Acyl ChlorideR-CO-Cl
2Acid AnhydrideR-CO-O-CO-R'
3EsterR-CO-OR'
4AmideR-CO-NR'₂

The two allyl groups attached to the nitrogen atom play a significant role in modulating the reactivity of the carbamyl chloride. Their influence can be understood through a combination of electronic and steric effects.

Electronic Effects: Like other alkyl groups, the allyl groups are electron-donating. This electron donation occurs through induction towards the nitrogen atom. This increases the electron density on the nitrogen, which in turn can participate in resonance with the carbonyl group. This resonance stabilization decreases the electrophilic character of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to a hypothetical carbamyl chloride without N-substituents. However, when compared to other dialkylcarbamoyl chlorides, such as the well-studied N,N-dimethylcarbamoyl chloride, the electronic effect is expected to be similar. nih.gov The presence of the π-bond in the allyl groups could also potentially influence the electronic environment, though direct conjugation with the carbonyl group is not possible.

Steric Effects: The diallyl groups are sterically more demanding than smaller alkyl groups like methyl or ethyl. This steric bulk can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate, particularly for reactions following a bimolecular (SN2-type) pathway.

While specific computational studies on this compound are not widely reported, computational chemistry provides powerful tools for elucidating reaction mechanisms for related molecules. researchgate.net First-principles molecular dynamics simulations and quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to map out the potential energy surface of a reaction. researchgate.net

For the nucleophilic acyl substitution of this compound, these methods could be used to:

Model Intermediates and Transition States: Calculate the geometries and energies of the tetrahedral intermediate and the transition states leading to its formation and collapse.

Determine Reaction Energy Profiles: By calculating the relative free energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This can help determine the rate-limiting step of the reaction. researchgate.net

Analyze Electronic Structure: Investigate the charge distribution and orbital interactions to understand how the diallyl groups influence the electrophilicity of the carbonyl carbon.

Such computational studies can provide mechanistic details that are often difficult to access through experimental means alone, offering a deeper understanding of the factors controlling reactivity and selectivity. researchgate.net

Derivatization Reactions of this compound

This compound is a valuable precursor for the synthesis of various derivatives, primarily through nucleophilic acyl substitution reactions that introduce new functional groups in place of the chlorine atom.

This compound readily reacts with primary and secondary amines, as well as ammonia, to form the corresponding N,N-diallylurea derivatives. This amidation is a classic example of nucleophilic acyl substitution. fishersci.itkhanacademy.org The reaction proceeds rapidly, often at room temperature, by the attack of the nucleophilic amine on the carbonyl carbon. fishersci.it

The reaction produces hydrochloric acid (HCl) as a byproduct. Since amines are basic, the HCl formed will react with any unreacted amine, converting it into a non-nucleophilic ammonium (B1175870) salt. khanacademy.org To prevent this and drive the reaction to completion, a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine), is typically added to scavenge the HCl. fishersci.it Alternatively, two equivalents of the reactant amine can be used, with one equivalent acting as the nucleophile and the second as the base. khanacademy.org

Table 2: Examples of Amidation Reactions with this compound

Amine ReactantProduct (N,N-Diallylurea Derivative)Typical Conditions
Ammonia (NH₃)N,N-DiallylureaInert solvent, excess ammonia
Aniline (C₆H₅NH₂)1,1-Diallyl-3-phenylureaAprotic solvent (e.g., DCM, THF), base (e.g., pyridine)
Diethylamine ((C₂H₅)₂NH)1,1-Diallyl-3,3-diethylureaAprotic solvent, base (e.g., triethylamine)

The reaction of this compound with alcohols or phenols yields diallylcarbamate esters. This transformation, another variant of nucleophilic acyl substitution, is a common method for synthesizing carbamates. vanderbilt.edumsu.edu

The mechanism involves the attack of the oxygen atom of the alcohol or phenol (B47542) on the carbonyl carbon of the this compound. Similar to amidation, this reaction produces HCl. Since the reaction of an acyl chloride with an alcohol is generally irreversible, the primary consideration is the management of the acid byproduct. libretexts.orgmsu.edu A weak, non-nucleophilic base like pyridine is often included in the reaction mixture to neutralize the HCl, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product. mnstate.edu

Table 3: Examples of Esterification Reactions with this compound

Alcohol/Phenol ReactantProduct (Diallylcarbamate)Typical Conditions
Ethanol (CH₃CH₂OH)Ethyl diallylcarbamateInert solvent, base (e.g., pyridine)
Phenol (C₆H₅OH)Phenyl diallylcarbamateAprotic solvent, base (e.g., pyridine)
tert-Butanol ((CH₃)₃COH)tert-Butyl diallylcarbamateAprotic solvent, base (e.g., pyridine), possibly elevated temperature

Reactions with Hydroxyl and Thiol Functional Groups

The reactivity of this compound with nucleophiles such as alcohols (containing hydroxyl groups) and thiols (containing thiol groups) is analogous to that of other acyl chlorides. The reaction mechanism is generally accepted to proceed via a nucleophilic addition-elimination pathway. researchgate.netorganic-chemistry.orgchemrxiv.orgberkeley.edumdpi.com

In the initial step, the lone pair of electrons on the oxygen atom of a hydroxyl group or the sulfur atom of a thiol group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. libretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com This addition step leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. libretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com

The subsequent elimination step involves the reformation of the carbon-oxygen double bond. This is accompanied by the departure of the chloride ion, which is a good leaving group. libretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com The final step is the deprotonation of the attacking nucleophile (the hydroxyl or thiol group) by a weak base, often the departed chloride ion or another molecule of the alcohol or thiol, to yield the final diallylcarbamate or diallylthiocarbamate product, respectively, along with hydrochloric acid. libretexts.orgchemguide.co.ukchemguide.co.ukyoutube.com

(CH₂=CHCH₂)₂NCOCl + R-OH → (CH₂=CHCH₂)₂NCOOR + HCl (CH₂=CHCH₂)₂NCOCl + R-SH → (CH₂=CHCH₂)₂NCOSR + HCl

While specific kinetic and mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic acyl substitution provide a robust framework for understanding its reactivity with these functional groups. The presence of the two allyl groups on the nitrogen atom may influence the reaction rate due to steric and electronic effects, but the fundamental mechanistic pathway is expected to remain the same.

The table below summarizes the expected products from the reaction of this compound with representative hydroxyl and thiol compounds.

ReactantFunctional GroupProductProduct Class
EthanolHydroxylDiallyl O-ethyl carbamate (B1207046)Carbamate
IsopropanolHydroxylDiallyl O-isopropyl carbamateCarbamate
PhenolHydroxylDiallyl O-phenyl carbamateCarbamate
EthanethiolThiolDiallyl S-ethyl thiocarbamateThiocarbamate
PropanethiolThiolDiallyl S-propyl thiocarbamateThiocarbamate
BenzenethiolThiolDiallyl S-phenyl thiocarbamateThiocarbamate

Catalytic Transformations Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ucl.ac.uknih.govnih.govresearchgate.netnih.gov Carbamoyl chlorides, in general, can participate in various catalytic transformations, including those catalyzed by palladium, rhodium, and nickel. ucl.ac.uk These reactions often involve the oxidative addition of the carbamoyl chloride to a low-valent metal center, followed by subsequent steps such as transmetalation and reductive elimination to form the desired product.

While the broader class of carbamoyl chlorides has been utilized in such catalytic cycles, specific examples detailing the use of this compound in palladium-, rhodium-, or nickel-catalyzed transformations are not well-documented in the surveyed scientific literature. However, based on the known reactivity of similar compounds, several potential catalytic applications for this compound can be proposed.

Potential Catalytic Applications:

Palladium-Catalyzed Carbonylative Coupling: this compound could potentially be used in palladium-catalyzed carbonylative coupling reactions, where the diallylcarbamoyl group is introduced into an organic molecule.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, known for their ability to activate challenging C-Cl bonds, could potentially be employed in cross-coupling reactions involving this compound and various organometallic reagents. ucl.ac.uk

Rhodium-Catalyzed Reactions: Rhodium catalysts could potentially be used to effect transformations involving the allyl groups of this compound, or to facilitate novel coupling reactions.

The following table outlines hypothetical catalytic transformations that could potentially utilize this compound, based on established catalytic methodologies for related compounds.

Catalyst SystemPotential Reaction TypeHypothetical Product
Palladium(0) with a phosphine (B1218219) ligandSuzuki Coupling with an Arylboronic acidN,N-diallyl-arylcarboxamide
Palladium(0) with a phosphine ligandSonogashira Coupling with a terminal alkyneN,N-diallyl-alkynylcarboxamide
Nickel(0) with a suitable ligandNegishi Coupling with an organozinc reagentN,N-diallyl-alkyl/arylcarboxamide
Rhodium(I) complexCarbonylative Addition to an alkene or alkyneβ,γ-unsaturated N,N-diallyl-amide derivative

It is important to note that the successful implementation of these hypothetical reactions would require experimental validation to determine the optimal reaction conditions, catalyst systems, and substrate scope. Further research is needed to fully explore the potential of this compound as a substrate in transition metal-catalyzed transformations.

Based on a comprehensive search of available scientific literature, there is insufficient specific research data on "this compound" within the field of polymer science to generate the requested article. The provided outline requires detailed research findings on polymerization mechanisms, functional polymer synthesis, and surface modification that are specific to this compound.

The search results primarily yield information on a different, more widely studied monomer, Diallyldimethylammonium chloride (DADMAC). While general principles of diallyl monomer polymerization exist, the strict constraints of the request—to focus solely on this compound—cannot be met with scientific accuracy and the required depth. Chemical supplier databases confirm the existence of this compound, but research literature detailing its polymerization behavior and applications in advanced materials is not present in the search results.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the specified outline for the chemical compound “this compound.”

Research on Diallylcarbamyl Chloride in Polymer Science and Advanced Materials

Advanced Polymeric Materials and Their Performance

The incorporation of specific functional monomers is a key strategy in developing advanced polymeric materials with tailored properties. Diallylcarbamyl chloride, with its reactive carbamyl chloride group and two allyl functionalities, serves as a valuable reagent for modifying existing polymers to introduce sites for subsequent chemical reactions, leading to materials with sophisticated capabilities.

Hydrogels and Colloids from this compound Containing Polymers

While this compound is not typically polymerized directly to form the primary backbone of hydrogels, its utility is demonstrated in the functionalization of polymers that can subsequently form colloidal structures, such as micelles. These modified polymers are designed to self-assemble in aqueous environments into core-shell nanoparticles, which are a form of polymer colloid.

Research has shown that biodegradable cationic copolymers, such as poly(lactide-co-glycolide)-graft-polyethylenimine (PLGA-g-PEI), can be chemically modified using this compound. semanticscholar.org The carbamyl chloride group reacts with amine functionalities on the polymer, attaching the diallyl group as a pendant side chain. semanticscholar.org These allyl groups provide reactive sites for further modifications, such as peptide conjugation via thiol-ene chemistry. semanticscholar.orgnih.gov The resulting amphiphilic polymers can self-assemble into polymeric micelles in aqueous solutions like phosphate (B84403) buffer saline (PBS). semanticscholar.org These colloidal structures are crucial for biomedical applications as they can encapsulate therapeutic agents. semanticscholar.orgamazonaws.com

Table 1: Properties of Colloidal Micelles from this compound-Functionalized Polymers
Base PolymerModification PurposeColloidal StructureTypical Size RangeZeta Potential RangeReference
PLGA-g-PEIIntroduce allyl groups for peptide conjugationPolymeric Micelles< 200 nm+22 to +31 mV semanticscholar.orgnih.gov
Poly(L-aspartamide) (PLD)Introduce allyl groups for peptide conjugationPolymer/pDNA Complexes< 200 nm+22.8 to +30.8 mV nih.gov

Biomedical Polymer Applications Derived from this compound

The primary biomedical application for polymers derived from this compound modification is in the field of advanced drug and gene delivery. The diallyl groups introduced by the reagent act as versatile chemical "handles" for attaching bioactive molecules, such as peptides, to a polymer backbone through highly efficient "click" chemistry reactions. nih.govamazonaws.com

A notable application is in the development of targeted non-viral gene carriers. semanticscholar.orgnih.gov In one approach, a biodegradable polymer like poly(L-aspartamide) (PLD) is first reacted with this compound in the presence of triethylamine (B128534). nih.gov This step covalently links the diallylcarbamyl moiety to the polymer. Subsequently, a targeting peptide containing a cysteine residue, such as Cys-Ala-Gly-Trp (CAGW) or R9-G-NLSW, is attached to the allyl groups via a UV-initiated thiol-ene reaction. semanticscholar.orgnih.gov

These functionalized polymers can then complex with plasmid DNA (pDNA), such as pEGFP-ZNF580 or pVEGF, through electrostatic interactions to form nanoparticle gene complexes. semanticscholar.orgnih.gov The attached peptide serves to target specific cells, for instance, endothelial cells, enhancing cellular uptake and transfection efficiency. semanticscholar.org This strategy has been explored for applications in regenerative medicine, such as promoting angiogenesis for pulp regeneration in dentistry. nih.gov The pH-sensitive nature of the polymer backbone can further facilitate the release of the genetic material from endosomes after cellular uptake. nih.gov

Table 2: Biomedical Polymer Systems Utilizing this compound
Base PolymerRole of this compoundAttached Bioactive MoleculeTherapeutic AgentTargeted ApplicationReference
Poly(lactide-co-glycolide)-graft-polyethylenimine (PLGA-g-PEI)Provides allyl groups for thiol-ene "click" chemistryCAGW PeptidepEGFP-ZNF580 plasmidTargeted gene delivery to endothelial cells semanticscholar.org
Poly(L-aspartamide) (PLD)Provides allyl groups for thiol-ene "click" chemistryR9-G-NLSW PeptidepVEGF plasmidGene delivery to dental pulp stem cells for pulp regeneration nih.gov

Diallylcarbamyl Chloride in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Derivatives of Diallylcarbamyl Chloride

The design of bioactive compounds often involves the incorporation of specific functional groups to interact with biological targets. The diallylcarbamoyl group can be introduced into molecules to explore new chemical space and develop novel therapeutic agents.

While extensive Structure-Activity Relationship (SAR) studies focusing specifically on a wide range of this compound analogues are not broadly available in public literature, the principles of its application can be understood from its use in the synthesis of targeted inhibitors. Carbamates, as a class, are known to act as inhibitors of serine hydrolases by covalently modifying the active site serine residue.

In a notable example, this compound has been used to synthesize N-carbamoyl-1,2,3-triazole derivatives as potential serine hydrolase inhibitors. google.com The design of these inhibitors leverages the reactivity of the carbamyl chloride to attach the diallylcarbamoyl group to a triazole scaffold. The resulting molecule combines the features of the carbamate (B1207046) inhibitor class with the specific targeting properties imparted by the triazole and its substituents. The diallyl groups themselves offer sites for potential further functionalization and can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for the target enzyme. The potency of such inhibitors is highly dependent on the nature of the substituents on the carbamoyl (B1232498) nitrogen and the group attached to the carbamoyl oxygen.

Compound IDStarting MaterialsResulting CompoundApplication
AA26-10This compound, NH-1,2,3-triazoleDiallylcarbamoyl-1,2,3-triazoleSerine Hydrolase Inhibitor google.com

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide range of biological targets. This compound serves as a reagent for the synthesis of N-substituted heterocyclic compounds.

A specific application is the synthesis of N-carbamoyl-1,2,3-triazoles. In a patented synthetic method, this compound is reacted with an unsubstituted NH-1,2,3-triazole to yield a diallylcarbamoyl-1,2,3-triazole. google.com This reaction provides a direct route to functionalized triazoles, which are a class of heterocycles with broad applications in medicinal chemistry, including their use as anticancer, antiviral, and antimicrobial agents. The introduction of the diallylcarbamoyl group onto the triazole ring creates a novel derivative for screening as a serine hydrolase inhibitor. google.com

The primary role of this compound in drug discovery is as a synthetic intermediate. Its electrophilic carbamyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable carbamate, urea (B33335), or thiocarbamate linkages. This reactivity is harnessed to build more complex molecules from simpler precursors.

While this compound is not cited as an intermediate in the synthesis of a widely marketed drug, its utility is demonstrated in the construction of research compounds and functionalized materials for biomedical applications. For instance, it has been used to modify polymers for gene delivery systems. In one study, a cationic copolymer (PLGA-g-PEI) was reacted with this compound as a first step in creating a peptide-grafted carrier for gene delivery. semanticscholar.org This demonstrates its role in linking different molecular components to construct a functional biomaterial.

Mechanistic Aspects of Biological Interactions of this compound Derivatives

The carbamoyl group of these inhibitors mimics the natural substrate of the enzyme. The active site serine residue of the hydrolase attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the leaving group (in the case of a carbamate ester, the alcohol portion) and the formation of a covalent carbamoyl-enzyme intermediate. This process, known as carbamylation, inactivates the enzyme. This covalent modification is typically more stable than the natural acyl-enzyme intermediate, leading to prolonged or irreversible inhibition. nih.gov Derivatives of this compound designed as serine hydrolase inhibitors, such as the N-carbamoyl-1,2,3-triazoles, are expected to follow this general mechanism of action. google.com

Novel Therapeutic Applications and Delivery Systems

The application of this compound extends beyond the synthesis of small molecule inhibitors to the development of advanced drug and gene delivery systems. By incorporating the diallyl group into larger molecules or polymers, new functionalities can be introduced for therapeutic purposes.

In the field of regenerative medicine, this compound has been used to functionalize a poly(L-lysine)-based polymer (PLD) to create a nanocarrier for gene delivery aimed at pulp regeneration. nih.gov The diallyl groups introduced onto the polymer backbone serve as handles for further modification via "thiol-ene" click chemistry, allowing for the attachment of multifunctional peptides. nih.gov This strategy enables the creation of a sophisticated delivery system that can carry genetic material (like pIRES-VEGF plasmids) to target cells to promote tissue regeneration. nih.gov

Similarly, this compound has been employed in the synthesis of a peptide-grafted cationic copolymer for general gene delivery applications. semanticscholar.org The modification of a PLGA-g-PEI copolymer with this compound provides reactive sites for the subsequent attachment of peptides, enhancing the functionality of the polymer as a gene carrier. semanticscholar.org These examples highlight the role of this compound in creating advanced biomaterials with potential therapeutic applications.

Advanced Analytical Techniques for Characterization of Diallylcarbamyl Chloride and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy provides fundamental insights into the molecular structure, bonding, and electronic properties of Diallylcarbamyl chloride. Each technique offers unique information, and together they enable a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR confirms the connectivity of atoms and the presence of key functional groups.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be reliably predicted based on the analysis of analogous structures like Diethylcarbamyl chloride and Dimethylcarbamyl chloride. chemicalbook.comchemicalbook.comspectrabase.com The this compound molecule possesses distinct proton and carbon environments corresponding to the allyl groups and the carbamoyl (B1232498) carbon.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) and vinyl protons of the two equivalent allyl groups. Due to restricted rotation around the C-N amide bond, the signals for the allyl groups may appear broadened or as distinct sets of resonances at different temperatures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the methylene carbons, and the two different vinyl carbons of the allyl groups. The chemical shift of the carbonyl carbon is particularly diagnostic for the carbamoyl chloride functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for the functional groups and data from analogous compounds.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H N-CH ₂-CH=CH₂~4.0 - 4.2Doublet
N-CH₂-CH =CH₂~5.7 - 5.9Multiplet
N-CH₂-CH=CH~5.2 - 5.4Multiplet
¹³C C =O~165 - 170-
N-C H₂-CH=CH₂~48 - 52-
N-CH₂-C H=CH₂~130 - 134-
N-CH₂-CH=C H₂~117 - 120-

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of N,N-disubstituted carbamoyl chlorides is influenced by the functional groups present. libretexts.org Key fragmentation pathways for this compound are expected to include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgyoutube.com This would result in the loss of an allyl radical or the formation of a resonance-stabilized cation.

Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to a fragment corresponding to the [M-Cl]⁺ ion.

Carbonyl Group Fragmentation: Cleavage adjacent to the carbonyl group can result in the loss of a COCl radical or related fragments. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on general fragmentation principles for amides, alkyl halides, and carbonyl compounds.

FragmentProposed StructurePredicted m/zFragmentation Pathway
[M]⁺[C₇H₁₀ClNO]⁺159/161Molecular Ion
[M-Cl]⁺[C₇H₁₀NO]⁺124Loss of chlorine radical
[M-C₃H₅]⁺[C₄H₅ClNO]⁺118/120Alpha-cleavage, loss of allyl radical
[C₃H₅]⁺[CH₂=CH-CH₂]⁺41Allyl cation

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques can confirm the presence of the key structural features:

Carbonyl Group (C=O): A strong, characteristic absorption band for the carbonyl stretch of the carbamoyl chloride is expected in the IR spectrum.

Alkene Group (C=C and =C-H): Vibrations corresponding to the C=C double bond stretch and the vinyl C-H stretches and bends will be present.

C-N and C-Cl Bonds: Stretching vibrations for the carbon-nitrogen and carbon-chlorine single bonds will also be observable.

While IR and Raman are excellent for functional group identification, they are often used in conjunction with NMR and MS for complete structural confirmation. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound Based on characteristic frequency ranges for organic functional groups.

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
C=O (Carbamoyl Chloride)Stretch1730 - 1750Medium
C=C (Alkene)Stretch1640 - 1650Strong
=C-H (Alkene)Stretch3010 - 3095Medium
C-N (Amide)Stretch1150 - 1250Weak
C-ClStretch600 - 800Medium

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. wustl.edu The technique is useful for detecting chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the carbonyl group (C=O). Non-conjugated carbonyl groups typically exhibit a weak absorption band in the UV region corresponding to an n→π* electronic transition. masterorganicchemistry.com The isolated C=C double bonds of the allyl groups are not expected to show significant absorbance above 200 nm. While not a primary tool for structural elucidation of this compound, UV-Vis spectroscopy can be used for quantitative analysis and to assess the presence of conjugated impurities that would absorb at longer wavelengths.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or degradants, and for accurately determining its purity.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of carbamoyl chlorides. nih.gov The choice of method depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For trace analysis of reactive carbamoyl chlorides, derivatization into more stable compounds, such as corresponding esters, may be employed prior to GC analysis to improve selectivity and sensitivity. researchgate.netacs.org The purity of related compounds like N,N-Dimethylcarbamoyl chloride is often assessed by GC. avantorsciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly useful for less volatile or thermally sensitive compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be a suitable starting point for the analysis of this compound. sielc.com This method is often used to monitor the progress of reactions involving carbamoyl chlorides. nih.gov Detection is typically achieved using a UV detector, monitoring the weak absorbance of the carbonyl group.

Table 4: General Chromatographic Conditions for Carbamoyl Chloride Analysis Typical starting conditions that would be optimized for this compound.

TechniqueStationary PhaseMobile Phase / Carrier GasDetector
GC DB-624 or similar mid-polarity columnHeliumFID or MS
HPLC C18 Reverse-PhaseAcetonitrile/Water GradientUV (e.g., 210 nm)

Advanced Microscopic and Diffraction Techniques for Material Characterization

When this compound is used as a monomer or a surface modification agent, the resulting materials' performance is dictated by their structure and morphology at the micro- and nanoscale. Advanced microscopic and diffraction techniques are indispensable for this level of characterization.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials derived from this compound. SEM provides high-resolution images of a material's surface topography, revealing features such as particle size, shape, and surface texture of polymers or composites. TEM, on the other hand, provides information on the internal structure of a material by passing a beam of electrons through an ultra-thin specimen. This would be particularly useful for characterizing the dispersion of nanoparticles within a polymer matrix derived from this compound or for examining the cross-sectional structure of a surface coating.

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. For this compound or its crystalline derivatives, single-crystal XRD analysis can elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions. uobasrah.edu.iq This information is fundamental to understanding the compound's physical properties and reactivity. For polymeric materials derived from this compound, XRD is used to assess the degree of crystallinity and identify different crystalline phases. For example, analysis of related carbamoyl compounds has successfully determined their crystal structures and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a Carbamate (B1207046) Derivative

This table presents example data from a related compound, ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate, to illustrate the type of information obtained from an XRD analysis. uobasrah.edu.iq

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.567(3)
b (Å)15.342(3)
c (Å)13.012(3)
β (°)115.98(3)
Volume (ų)2256.1(8)
Z (formula units/cell)4

Atomic Force Microscopy (AFM) is a scanning probe technique that provides nanoscale resolution images of a material's surface topography. nih.gov It is particularly valuable for characterizing thin films and surface modifications involving this compound derivatives. AFM can operate in various modes to map not only the topography but also properties like surface friction and adhesion. mdpi.com Research on poly(diallyldimethylammonium chloride), a closely related polymer, has demonstrated the use of AFM to study the nanostructure of adsorbed polymer films on surfaces and even to determine the mass of the adsorbed layer by measuring changes in the cantilever's resonance frequency. pleiades.onlinenih.gov

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques are employed to study the effect of heat on this compound and its derivatives, providing crucial information about their thermal stability, decomposition pathways, and phase transitions. universallab.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com This analysis reveals the temperatures at which the material decomposes and can be used to determine the composition of multi-component systems.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC detects thermal events such as melting, crystallization, glass transitions, and chemical reactions, quantifying the enthalpy changes associated with these processes. nih.gov

Studies on the thermal stability of poly(diallyldimethylammonium chloride) (PDMDAAC), a polymer structurally related to derivatives of this compound, show a two-step decomposition process when analyzed by TGA and DSC. researchgate.net The first step involves the decomposition of the quaternary ammonium (B1175870) groups, followed by the degradation of the polymer backbone at higher temperatures. researchgate.net The activation energy for each decomposition step can be calculated from TGA data collected at different heating rates, providing quantitative insight into the material's stability. researchgate.net

Table 3: Thermal Decomposition Data for Poly(diallyldimethylammonium chloride) (PDMDAAC)

Data adapted from a study on a closely related polymer to illustrate the type of information obtained from thermal analysis. researchgate.net

Decomposition StepTemperature Range (°C)Weight Loss (%)Activation Energy (Ea) (kJ/mol) (Ozawa method)
Step I ~280 - 380~33124.1
Step II ~380 - 500~67211.1

Environmental Fate and Toxicological Research of Diallylcarbamyl Chloride

Environmental Pathways and Distribution of Diallylcarbamyl Chloride

The environmental fate of this compound is influenced by a series of physical, chemical, and biological processes that dictate its persistence and movement through various environmental compartments. Understanding these pathways is crucial for assessing its potential ecological impact.

Hydrolytic Stability and Degradation in Aquatic Environments

Carbamoyl (B1232498) chlorides, as a class of compounds, are known to be reactive towards water. The hydrolysis of an acid chloride involves the cleavage of the bond between the carbonyl carbon and the chlorine atom upon reaction with water. youtube.comyoutube.com This reaction typically results in the formation of the corresponding carbamic acid, which can be unstable, and hydrochloric acid. youtube.com For this compound, this would lead to the formation of diallylcarbamic acid and HCl. The reactivity of acid chlorides with water suggests that this compound is likely to be hydrolytically unstable in aquatic environments. youtube.comyoutube.com

Photodegradation Mechanisms and Environmental Half-lives

Photodegradation, the breakdown of compounds by light, can be a significant environmental degradation pathway. For some related compounds, such as didecyldimethylammonium chloride (DDAC), photolytic stability has been observed. gov.bc.caregulations.gov Laboratory studies have indicated that DDAC is stable to photodegradation in aqueous solutions, even with the use of a photosensitizer. regulations.gov It is also not subject to photodegradation in soil. regulations.gov However, it is important to note that the allyl groups in this compound could potentially influence its photochemical behavior differently than the alkyl chains in DDAC. Without specific experimental data for this compound, its susceptibility to photodegradation remains an area for further investigation.

Biodegradation in Soil and Sediment Compartments

Biodegradation is a key process in the removal of organic chemicals from soil and sediment. The biodegradability of a compound is dependent on its chemical structure and the metabolic capabilities of the microbial communities present. gov.bc.canih.gov For some quaternary ammonium (B1175870) compounds like DDAC, biotransformation is considered a primary route of dissipation in the environment. gov.bc.ca However, studies have also shown that DDAC can be stable to microbial degradation under certain conditions. regulations.govnih.gov For example, an aerobic soil metabolism study found DDAC to be stable with very little degradation over a year, leading to a calculated half-life of approximately 3 years. regulations.govepa.gov In aquatic sediments, DDAC has also been found to be stable over a 120-day test period. nih.gov

Sorption and Mobility in Environmental Matrices

The mobility of a chemical in the environment is largely governed by its tendency to adsorb to soil and sediment particles. Cationic compounds, such as quaternary ammonium compounds, often exhibit strong adsorption to negatively charged soil and sediment components like clay and organic matter. nih.gov Studies on DDAC have shown that it is immobile in various soil types. gov.bc.caregulations.gov The strong binding to soil particles means that DDAC is unlikely to leach into groundwater. gov.bc.canih.gov

Given the potential for the nitrogen atom in this compound to be protonated, it may also exhibit significant sorption to environmental matrices. The extent of this sorption would influence its bioavailability and potential for transport. The Freundlich adsorption coefficient (Kads) is a common measure of a compound's tendency to adsorb. For DDAC, Kads values have been reported to be high in various soil types, indicating strong adsorption and low mobility. regulations.gov

Table 1: Freundlich Adsorption Coefficients (Kads) for DDAC in Different Soil Types

Soil TypeKads
Sand1,095
Sandy Loam8,179
Silty Clay Loam32,791
Silt Loam30,851

This table is based on data for Didecyldimethylammonium chloride (DDAC) and is provided as a reference for a related cationic compound. regulations.gov

Mechanistic Toxicology of this compound

The toxicological properties of a chemical are determined by its interactions with biological systems at the cellular and molecular levels.

Cellular and Molecular Mechanisms of Toxicity

While specific mechanistic studies on this compound are limited, information on related compounds can offer potential insights. Dimethylcarbamoyl chloride, a structurally similar compound, is recognized as a direct-acting alkylating agent. nih.gov This property is associated with a wide spectrum of genotoxic activity. nih.gov Alkylating agents can react with nucleophilic sites in biologically important macromolecules such as DNA, potentially leading to mutations and other genetic damage. nih.gov

The reactivity of the carbamoyl chloride group is central to this mechanism. The electrophilic carbonyl carbon can be attacked by nucleophiles, leading to the transfer of the carbamoyl group to the target molecule. In the case of DNA, this could result in the formation of adducts with the DNA bases. Dimethylcarbamoyl chloride has been shown to induce DNA damage and mutation in bacteria and fungi. nih.gov It has also been found to cause mutations in Drosophila melanogaster. nih.gov

Organ-Specific Toxicological Responses

There is a notable absence of published scientific studies detailing the organ-specific toxicological responses to this compound in mammalian systems. Targeted research investigating the potential effects on major organs such as the liver, kidneys, lungs, nervous system, or reproductive organs following exposure to this compound could not be identified in the public domain. Therefore, a detailed analysis of its specific impact on these systems is not possible at this time.

Comparative Toxicological Studies with Related Chlorinated Compounds

In the absence of direct toxicological data for this compound, a comparative analysis with structurally related chlorinated compounds can offer some insight into potential hazards. It is critical to emphasize that these compounds, while sharing some structural similarities, have different functional groups and will exhibit distinct toxicological profiles. The information presented here is for comparative context only and should not be interpreted as a direct representation of the toxicity of this compound.

Diallate and Triallate (B1683234): These thiocarbamate herbicides share the diallyl amine structure.

Triallate is classified as slightly toxic to relatively non-toxic to birds. orst.edu It is considered a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA), based on findings of hepatocellular carcinomas in male mice and renal tubular cell adenomas in rats. epa.gov Neurotoxicity is a major toxic effect observed in studies of thiocarbamates. epa.gov Exposure to large amounts of triallate may harm the liver, spleen, and kidneys. wikipedia.org

Diallate has shown evidence of hepatic and renal effects in animal studies. epa.gov It is also considered a potential carcinogen. herts.ac.uk

N,N-Diallyl-2-chloroacetamide (Allidochlor): This chloroacetamide herbicide is also structurally similar.

It is harmful if swallowed or in contact with skin and is irritating to the eyes and skin. The oral LD50 in rats is reported as 700 mg/kg. Studies on the biotransformation of the related compound dichlormid (B166021) show that it can be metabolized to N,N-diallyl-2-hydroxyacetamide and N,N-diallyloxamic acid in rats. acs.org

Dimethylcarbamoyl Chloride: While not a diallyl compound, it is a carbamoyl chloride.

It is a known carcinogen, causing tumors in the nasal cavity of rats and hamsters upon inhalation. nih.govnih.gov It is also an irritant to the skin, eyes, and respiratory tract. epa.gov

These examples from related chlorinated compounds highlight potential areas of toxicological concern, such as carcinogenicity and organ-specific damage, that would warrant investigation for this compound.

Table 1: Comparative Toxicological Data of Related Compounds

CompoundChemical ClassAcute Toxicity (Oral LD50, Rat)Key Toxicological EndpointsCarcinogenicity Classification
Triallate Thiocarbamate800 - 2165 mg/kg orst.eduNeurotoxicity, Liver, Spleen, Kidney effects epa.govwikipedia.orgGroup C (Possible Human Carcinogen) epa.gov
Diallate ThiocarbamateNot specifiedHepatic and renal changes epa.govPotential Carcinogen herts.ac.uk
N,N-Diallyl-2-chloroacetamide Chloroacetamide700 mg/kg Skin and eye irritation Not specified
Dimethylcarbamoyl Chloride Carbamoyl chlorideNot specifiedNasal tract tumors, Skin/eye/respiratory irritation nih.govepa.govReasonably anticipated to be a human carcinogen nih.gov

This table is for comparative purposes only and does not represent the toxicological profile of this compound.

Ecotoxicological Impact Assessments

Comprehensive ecotoxicological impact assessments for this compound are not available in the current scientific literature. The following sections reflect this data deficiency.

Aquatic Ecotoxicity (Algae, Invertebrates, Fish)

No specific studies on the aquatic ecotoxicity of this compound on algae, invertebrates (such as Daphnia), or fish were found.

For comparative context, related compounds show varying levels of aquatic toxicity:

Triallate is highly toxic to fish and other aquatic organisms. orst.edu The 96-hour LC50 for technical grade triallate is 0.62 mg/L in rainbow trout. ccme.ca For the invertebrate Daphnia magna, the 48-hour LC50 is reported as low as 80 µg/L. ccme.ca

N,N-Diallyl-2-chloroacetamide is noted as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

Table 2: Aquatic Ecotoxicity of Related Compounds

CompoundOrganismEndpointValueReference
Triallate Rainbow Trout (Oncorhynchus mykiss)96-h LC500.62 mg/L ccme.ca
Triallate Daphnia magna48-h LC5080 µg/L ccme.ca
N,N-Diallyl-2-chloroacetamide Aquatic OrganismsGeneral ToxicityToxic, may cause long-term adverse effects

This table is for comparative purposes only and does not represent the ecotoxicological profile of this compound.

Terrestrial Ecotoxicity (Soil Organisms, Plants)

There is no available data on the terrestrial ecotoxicity of this compound concerning its effects on soil organisms (e.g., earthworms) or plants.

Bioaccumulation Potential in Environmental Organisms

Q & A

Q. What are the critical physicochemical properties of Diallylcarbamyl chloride, and how do they influence experimental design?

this compound (CAS 25761-72-2) exhibits properties that dictate its handling and reactivity:

PropertyValueExperimental Relevance
Density1.069 g/mL at 25°CAffects volume measurements for stoichiometric accuracy.
Boiling Point214–220°CGuides reflux conditions and distillation protocols.
Flash Point86°CIndicates flammability risks during high-temperature reactions.
Molecular FormulaC7H10ClNOEssential for calculating molar ratios and reaction yields.

These parameters necessitate controlled environments (e.g., inert atmospheres) to prevent premature hydrolysis or side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

As a corrosive liquid (UN 1760), adherence to safety guidelines is critical:

ProtocolImplementation Example
Personal Protective Equipment (PPE)Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
VentilationUse fume hoods to mitigate inhalation risks from HCl vapors during decomposition.
Spill ManagementNeutralize spills with inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions.

Regular training on Material Safety Data Sheets (MSDS) and emergency procedures is mandatory .

Q. How can researchers assess the purity of this compound prior to synthetic applications?

Methodological approaches include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities.
  • <sup>1</sup>H NMR Spectroscopy : Identifies allyl group integrity (δ 5.2–5.8 ppm for vinyl protons).
  • Titration with Standardized Base : Quantifies free HCl, indicating hydrolysis.

Consistent batch-to-batch analysis ensures reproducibility in downstream reactions .

Advanced Research Questions

Q. What experimental strategies prevent premature decomposition of this compound in nucleophilic reactions?

Decomposition risks (e.g., hydrolysis to diallylamine and HCl) can be mitigated via:

  • Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Temperature Optimization : Maintain reactions below 40°C to slow degradation kinetics.
  • Catalytic Additives : Introduce scavengers like triethylamine to neutralize HCl in situ.

Real-time monitoring via FTIR (C=O stretch at ~1700 cm<sup>-1</sup>) tracks reagent stability .

Q. How should conflicting literature reports on this compound’s reactivity with amines be resolved?

Discrepancies often arise from variations in:

  • Reaction Conditions : Solvent polarity, temperature, and stoichiometry.
  • Analytical Methods : HPLC vs. gravimetric yield quantification.

A systematic contradiction analysis involves:

Reproducing reported conditions with controlled variables.

Cross-validating results using orthogonal techniques (e.g., <sup>13</sup>C NMR for carbamate formation).

Publishing detailed metadata (e.g., impurity profiles, humidity levels) to contextualize findings .

Q. What methodologies optimize this compound’s use in polymer crosslinking applications?

Advanced strategies include:

  • Kinetic Studies : Track crosslinking efficiency via rheometry or DSC to identify optimal curing times.
  • Side-Chain Functionalization : Introduce stabilizing groups (e.g., electron-withdrawing substituents) to enhance thermal stability.
  • Computational Modeling : DFT calculations predict reactivity trends with different polymer backbones.

Peer-reviewed validation through collaborative studies strengthens mechanistic interpretations .

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Diallylcarbamyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.